Terbutaline hemisulfate

Respiratory Pharmacology cAMP Signaling β2-Agonist Intrinsic Efficacy

Terbutaline hemisulfate (CAS 23031-32-5) is the definitive β2-agonist for research requiring pharmacological precision. It elicits a 2-fold higher maximal cAMP response vs salbutamol in human airway smooth muscle and demonstrates superior tocolytic efficacy with fewer cardiovascular side effects. As an official European Pharmacopoeia (EP) Chemical Reference Standard, it is mandated for QC release testing of terbutaline drug substances and products. Its 8-fold lower EC50(cAMP)/EC50(LUC) potency ratio enables unique dissection of acute cAMP signaling vs chronic gene expression in asthma/COPD models. Choose this compound for analytical method validation, sports doping control, or β2-receptor signaling bias studies where substitution compromises data integrity.

Molecular Formula C12H21NO7S
Molecular Weight 323.36 g/mol
CAS No. 23031-32-5
Cat. No. B1662530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerbutaline hemisulfate
CAS23031-32-5
SynonymsArubendol
Asthmoprotect
Brethaire
Brethine
Bricanyl
Bricanyl SA
Butaliret
Butalitab
Contimit
KWD 2019
KWD-2019
KWD2019
Monovent
Taziken
Tedipulmo
Terbasmin
Terbul
Terbutalin AL
Terbutalin ratiopharm
Terbutalin Stada
terbutalin von ct
Terbutalin-ratiopharm
Terbutaline
Terbutaline Sulfate
Terbuturmant
Molecular FormulaC12H21NO7S
Molecular Weight323.36 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(C1=CC(=CC(=C1)O)O)O.OS(=O)(=O)O
InChIInChI=1S/C12H19NO3.H2O4S/c1-12(2,3)13-7-11(16)8-4-9(14)6-10(15)5-8;1-5(2,3)4/h4-6,11,13-16H,7H2,1-3H3;(H2,1,2,3,4)
InChIKeyMUPQZWGSBCWCAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>41.1 [ug/mL] (The mean of the results at pH 7.4)

Terbutaline Hemisulfate (CAS 23031-32-5): A Pharmacopoeial-Grade β2-Adrenergic Agonist for Asthma and COPD Research


Terbutaline hemisulfate (CAS 23031-32-5) is the pharmacopoeial reference standard salt form of terbutaline, a short-acting β2-adrenoceptor agonist (SABA) [1]. It is an active metabolite of the prodrug bambuterol and is widely used as a bronchodilator for the symptomatic relief of asthma and chronic obstructive pulmonary disease (COPD) . As a selective β2-agonist, it acts by binding to airway smooth muscle β2-adrenoceptors, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP), leading to bronchial smooth muscle relaxation . Its established role as a European Pharmacopoeia (EP) Chemical Reference Standard (CRS) underscores its utility in analytical method development, quality control, and forensic toxicology [1].

Why Terbutaline Hemisulfate Cannot Be Replaced by Other Short-Acting β2-Agonists (SABAs) in Research


While terbutaline and salbutamol are both clinically classified as short-acting β2-agonists (SABAs) with similar bronchodilator effects [1], their distinct molecular pharmacology profiles preclude simple substitution in research applications. Direct comparative studies reveal that terbutaline exhibits a significantly higher maximal cAMP response (38% vs. 19% of isoprenaline) in human airway smooth muscle cells [2], and different potency ratios for downstream gene expression [2]. Furthermore, terbutaline has demonstrated superior tocolytic efficacy with a better safety profile compared to salbutamol in randomized clinical trials [3]. These quantifiable differences in intrinsic efficacy, signaling bias, and clinical performance underscore the necessity of using terbutaline hemisulfate, rather than alternative SABAs, as the specific molecular tool for studies requiring its unique pharmacological fingerprint.

Quantitative Differentiation of Terbutaline Hemisulfate: Head-to-Head Evidence Against Key Comparators


Terbutaline Exhibits Higher Maximal cAMP Response Than Salbutamol in Human Airway Smooth Muscle Cells

In a direct comparison of β2-agonists using cultured human airway smooth muscle (ASM) cells, terbutaline demonstrated a significantly higher maximal efficacy for stimulating cAMP production compared to salbutamol. Terbutaline achieved a maximal cAMP response of 38% relative to the full agonist isoprenaline, whereas salbutamol achieved only 19% [1]. This indicates terbutaline is a more effective partial agonist in this key signaling pathway, which is critical for bronchodilation.

Respiratory Pharmacology cAMP Signaling β2-Agonist Intrinsic Efficacy

Terbutaline and Salbutamol Show Divergent Potency in Driving cAMP-Mediated Gene Expression

The same study on human ASM cells revealed a significant difference in the potency ratio between immediate cAMP production and downstream gene expression (LUC reporter assay) for terbutaline and salbutamol. The EC50(cAMP)/EC50(LUC) potency ratio for terbutaline was 3-fold, whereas for salbutamol it was 24-fold [1]. This 8-fold difference indicates a distinct profile of signaling bias or functional selectivity between the two agonists, where salbutamol requires a much higher cAMP concentration to achieve the same level of gene expression.

Gene Expression cAMP Signaling Functional Selectivity

Terbutaline Demonstrates Superior Clinical Efficacy and Safety in Tocolysis Compared to Salbutamol

In a randomized clinical trial comparing tocolytic efficacy in 200 women with preterm labor, terbutaline provided a significantly better neonatal outcome and was associated with fewer maternal adverse effects than salbutamol. The gestational age at delivery was significantly higher (P=0.031) and the number of days gestation was prolonged (P=0.024) in the terbutaline group. Importantly, adverse effects like maternal tachycardia (P=0.007) and anxiety (P=0.006) were significantly more frequent in the salbutamol group, and neonatal birth weight was lower (P=0.001) [1].

Obstetrics Tocolysis Clinical Trial

Comparative Receptor Binding Affinity: Terbutaline vs. Salbutamol at the β2-Adrenoceptor

Direct comparison of binding affinity at the human β2-adrenoceptor using radioligand binding assays shows that terbutaline and salbutamol have similar but distinct affinities. While the reported Ki values may vary depending on the assay system (e.g., IC50 of 53 nM for terbutaline in a functional assay), a comparative study by Törneke et al. demonstrated that at their respective EC50 values, clenbuterol bound 8% of receptors, compared to less than 1% for both salbutamol and terbutaline, indicating a similarly low receptor occupancy for both SABAs at functional concentrations [1]. This suggests that efficacy, rather than affinity, is the primary differentiator between these two agonists.

Receptor Pharmacology Binding Affinity β2-Adrenoceptor

Terbutaline's Functional Selectivity for β2- over β1-Adrenoceptors is Comparable to Salbutamol but Distinct from Long-Acting β2-Agonists (LABAs)

A comprehensive 2025 comparative study of β2-agonists in CHO cells stably expressing human β1- and β2-adrenoceptors found that while the short-acting agonists (salbutamol, terbutaline, fenoterol) were similar, their selectivity profile is distinct from that of long-acting β2-agonists (LABAs) [1]. The study reported that salbutamol has a β2-selectivity of approximately 40-fold, and terbutaline exhibits a comparable profile. In contrast, LABAs like salmeterol and vilanterol are highly β2-selective (>1000-fold), while formoterol is more efficacious. This places terbutaline in a specific functional class with moderate β2-selectivity, which is clinically relevant for its predictable side effect profile related to cardiac β1-activity.

Receptor Selectivity Cardiovascular Safety β-Adrenoceptor Subtypes

Optimal Research and Industrial Applications for Terbutaline Hemisulfate Based on Quantitative Evidence


Investigating Partial Agonist Signaling Bias in Human Airway Smooth Muscle Cells

Researchers aiming to dissect the nuances of β2-adrenoceptor signaling should utilize terbutaline hemisulfate due to its quantitatively defined profile as a partial agonist with unique signaling bias. Its 2-fold higher maximal cAMP response compared to salbutamol and its 8-fold lower EC50(cAMP)/EC50(LUC) potency ratio [1] make it an essential tool for studying the relationship between acute cAMP elevation and long-term gene expression changes in the context of asthma and COPD pathophysiology.

Preclinical Modeling of Tocolysis for Preterm Labor Research

For studies focused on uterine relaxation and the prevention of preterm birth, terbutaline hemisulfate is the preferred β2-agonist. Clinical evidence demonstrates its superior efficacy over salbutamol, with significantly prolonged gestation and a better safety profile, including fewer maternal cardiovascular side effects and higher neonatal birth weight [2]. This makes it a more translationally relevant compound for in vivo and ex vivo tocolytic research.

Analytical Reference Standard for Pharmacopoeial and Forensic Testing

As an official European Pharmacopoeia Reference Standard (CRS) [3], terbutaline hemisulfate is the mandated material for quality control assays of terbutaline sulfate drug substances and products. Its high purity and established identity are critical for developing and validating HPLC, LC-MS/MS, and other analytical methods for quantifying terbutaline in pharmaceutical formulations and detecting its misuse as a performance-enhancing substance in sports doping control [3].

Comparative Studies of Short-Acting vs. Long-Acting β2-Agonist Pharmacology

Terbutaline hemisulfate serves as a key representative SABA in comparative pharmacological studies. Its moderate β2-selectivity (~40-fold) [4] provides a crucial baseline for evaluating the ultra-high selectivity (>1000-fold) and distinct binding kinetics of LABAs like salmeterol and vilanterol. This is essential for research aimed at understanding the molecular basis of duration of action and the development of novel bronchodilators.

Quote Request

Request a Quote for Terbutaline hemisulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.